molecular formula C11H15N3O3 B15312069 1-(5-Methoxy-2-nitrophenyl)piperazine

1-(5-Methoxy-2-nitrophenyl)piperazine

Cat. No.: B15312069
M. Wt: 237.25 g/mol
InChI Key: OPNPBKPQYCYBJH-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-nitrophenyl)piperazine typically involves the reaction of 5-methoxy-2-nitroaniline with piperazine. The process can be summarized as follows:

    Nitration: The starting material, 5-methoxyaniline, undergoes nitration to form 5-methoxy-2-nitroaniline.

    Nucleophilic Substitution: The 5-methoxy-2-nitroaniline is then reacted with piperazine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

    Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.

Major Products Formed:

    Reduction: 1-(5-Methoxy-2-aminophenyl)piperazine.

    Oxidation: 1-(5-Hydroxy-2-nitrophenyl)piperazine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(5-Methoxy-2-nitrophenyl)piperazine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine moiety can act as a scaffold for binding to various receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(3-Methoxy-4-nitrophenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine
  • 1-(2-Chloro-4-nitrophenyl)piperazine

Comparison: 1-(5-Methoxy-2-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(5-methoxy-2-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-9-2-3-10(14(15)16)11(8-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3

InChI Key

OPNPBKPQYCYBJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

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